2-Methyl-4-phenyl-5H-indeno[1,2-b]pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methyl-4-phenyl-5H-indeno[1,2-b]pyridine is a heterocyclic compound that belongs to the class of indeno[1,2-b]pyridines These compounds are characterized by a fused ring system consisting of an indene and a pyridine ring The presence of a methyl group at the 2-position and a phenyl group at the 4-position further defines its structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-4-phenyl-5H-indeno[1,2-b]pyridine typically involves the cyclization of enamidoindenes. One common method is the Vilsmeier-Haack formylation, although this reaction may not always proceed as desired due to the formation of dimers . Another approach involves the Grignard reaction, where 5-hydroxy-5-phenylindeno[1,2-b]pyridine is synthesized . The reaction conditions often require the use of specific reagents and catalysts to facilitate the cyclization and formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would be applicable to its production.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-4-phenyl-5H-indeno[1,2-b]pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridine derivatives.
Reduction: Reduction reactions can be employed to modify the functional groups present in the compound.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the indeno[1,2-b]pyridine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation can yield pyridine derivatives, while substitution reactions can introduce various functional groups onto the indeno[1,2-b]pyridine ring .
Scientific Research Applications
2-Methyl-4-phenyl-5H-indeno[1,2-b]pyridine has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 2-Methyl-4-phenyl-5H-indeno[1,2-b]pyridine involves its interaction with molecular targets and pathways within biological systems. The compound can act as an inhibitor or modulator of specific enzymes or receptors, influencing various biochemical processes . The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2-Methyl-4-phenyl-5H-indeno[1,2-b]pyridine include:
- Ethyl 2-methyl-4-phenyl-5-oxo-5H-indeno[1,2-b]pyridine-3-carboxylate
- Ethyl 2-methyl-4-(4-chlorophenyl)-5-oxo-5H-indeno[1,2-b]pyridine-3-carboxylate
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methyl and phenyl groups at specific positions on the indeno[1,2-b]pyridine ring influences its reactivity and interactions with other molecules, making it a valuable compound for various applications.
Properties
CAS No. |
62578-43-2 |
---|---|
Molecular Formula |
C19H15N |
Molecular Weight |
257.3 g/mol |
IUPAC Name |
2-methyl-4-phenyl-5H-indeno[1,2-b]pyridine |
InChI |
InChI=1S/C19H15N/c1-13-11-17(14-7-3-2-4-8-14)18-12-15-9-5-6-10-16(15)19(18)20-13/h2-11H,12H2,1H3 |
InChI Key |
VFAYCDLSSXWQHJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C2CC3=CC=CC=C3C2=N1)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.